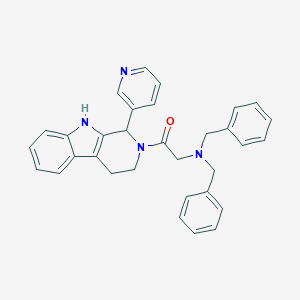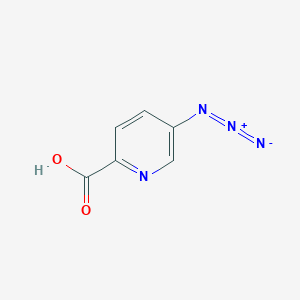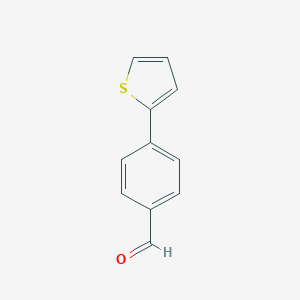
4-(2-Thienyl)benzaldehyde
描述
Synthesis Analysis
The synthesis of 4-(2-Thienyl)benzaldehyde and related compounds typically involves Wittig reactions, showcasing the versatility and efficiency of these methods in constructing complex organic structures. For example, Wittig reactions of thieno[2′,3′:1,2]benzo[4,5-b]thiophene-2,6-dicarboxaldehyde with various Wittig salts have led to the production of poly(thieno[2′,3′:1,2]benzo[4,5-b]thiophene-2,6-diylvinylenearylenevinylene)s and related polymers, highlighting the compound's utility in synthesizing conjugated systems (Kossmehl, Manecke, & Beimling, 1983)).
Molecular Structure Analysis
The molecular structure of 4-(2-Thienyl)benzaldehyde derivatives has been elucidated through various spectroscopic and computational studies. Crystallographic analysis has revealed the presence of C-H...O hydrogen bonding, forming dimer structures in some cases. These interactions play a crucial role in determining the physical and chemical properties of the compound and its derivatives (Vaz et al., 2005)).
Chemical Reactions and Properties
4-(2-Thienyl)benzaldehyde participates in various chemical reactions, forming complexes with metals and acting as a precursor for synthesizing heterocyclic compounds. For instance, its thiosemicarbazone derivatives have shown to form complexes with palladium, which are active in catalyzing C–C and C–N coupling reactions, indicating its utility in facilitating organic transformations (Dutta et al., 2012)).
科学研究应用
Synthetic Chemistry
Benzaldehydes, including thienyl derivatives, are pivotal in synthetic organic chemistry, serving as versatile building blocks. They facilitate the synthesis of labeled compounds, essential for tracing chemical reactions and studying mechanism pathways. For instance, efficient synthesis of 2H & 13C labeled benzaldehydes via regio-selective formylation showcases the utility of benzaldehydes in creating isotopically labeled molecules, enhancing our understanding of complex chemical interactions (Boga, Alhassan, & Hesk, 2014). Such methodologies are fundamental for research in pharmaceuticals, agrochemicals, and natural product synthesis.
Material Science
In material science, benzaldehydes are employed in synthesizing functional materials. Research on aluminum and zinc quinolates with styryl substituents illustrates the potential of benzaldehydes in developing materials with specific optical properties. These compounds exhibit enhanced thermal stability and emit blue-green light, which is red-shifted relative to reference complexes, demonstrating their application in the field of photoluminescence and potentially in OLED technology (Barberis & Mikroyannidis, 2006).
Catalysis
Benzaldehydes play a crucial role in catalysis, particularly in the selective oxidation of alcohols to aldehydes, a reaction of significant industrial importance. The development of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde illustrates the contribution of benzaldehydes to advancements in catalyst design. Enhanced acidity of the catalyst leads to increased conversion rates without affecting selectivity, highlighting the efficiency of such systems in producing key intermediates for the cosmetic, food, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012). Additionally, NiFe2O4 nanoparticles have been used as an efficient and reusable catalyst for this transformation, showcasing the integration of nanotechnology in catalytic processes (Iraqui, Kashyap, & Rashid, 2020).
安全和危害
属性
IUPAC Name |
4-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECDQUOWFRTJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353042 | |
| Record name | 4-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)benzaldehyde | |
CAS RN |
107834-03-7 | |
| Record name | 4-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(thiophen-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

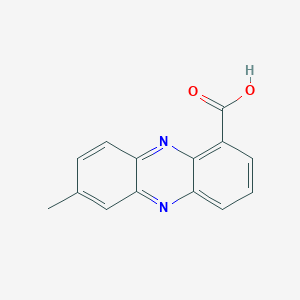
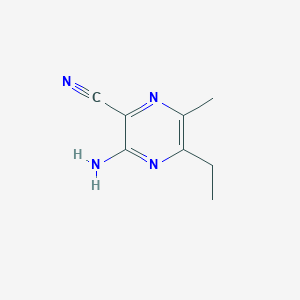
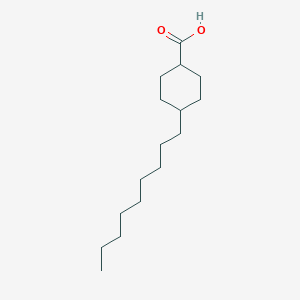

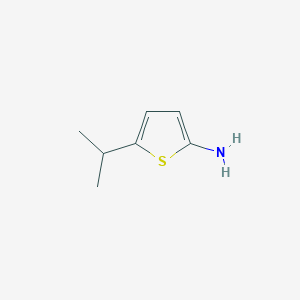
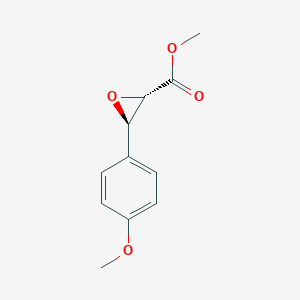
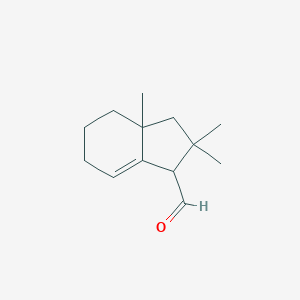
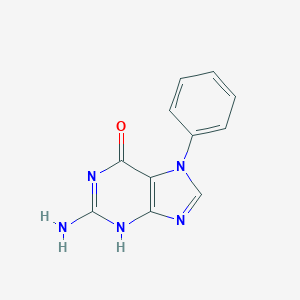
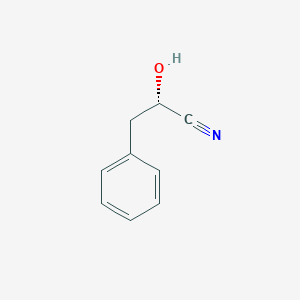
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
